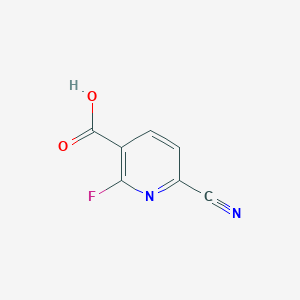

6-Cyano-2-fluoronicotinic acid

Description

BenchChem offers high-quality 6-Cyano-2-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyano-2-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H3FN2O2 |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

6-cyano-2-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |

InChI Key |

KCUXOPJEHLPKLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C#N)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fluorinated Nicotinic Acid Derivatives: Strategic Integration in Drug Design

The following technical guide details the strategic integration, synthesis, and biological application of fluorinated nicotinic acid derivatives in medicinal chemistry.

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the incorporation of fluorine into the pyridine scaffold of nicotinic acid (niacin) is not merely a structural modification—it is a functional transformation. The high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine allow for precise modulation of the pyridine core's physicochemical properties without imposing significant steric penalties.

For nicotinic acid derivatives, fluorination serves three primary strategic functions:

-

pKa Modulation: Fluorine substitution, particularly at the C2/C6 positions (ortho to nitrogen), dramatically lowers the basicity of the pyridine nitrogen, altering protonation states at physiological pH.

-

Metabolic Blocking: Strategic placement (e.g., C5 position) blocks oxidative metabolism by Cytochrome P450 enzymes, extending half-life (

). -

Lipophilicity Tuning: Fluorination generally increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Physicochemical Profiling

The introduction of fluorine alters the electronic landscape of the nicotinic acid scaffold. The table below contrasts the core properties of the parent compound with its 6-fluorinated analog, a critical building block in drug discovery.

Table 1: Comparative Physicochemical Properties[1][2]

| Property | Nicotinic Acid (Parent) | 6-Fluoronicotinic Acid | Impact Analysis |

| Structure | Pyridine-3-carboxylic acid | 2-Fluoro-5-pyridinecarboxylic acid | Core scaffold unchanged; electronic density shifted. |

| Molecular Weight | 123.11 g/mol | 141.10 g/mol | Minimal increase (+18 Da); negligible steric penalty. |

| pKa (Pyridine N) | ~4.85 (Conjugate acid) | ~3.41 (Predicted) | Critical: The electron-withdrawing F atom reduces N-basicity, reducing zwitterionic character at neutral pH. |

| LogP (Lipophilicity) | 0.80 | ~0.38 - 0.60 | Fluorination modulates solubility; prevents rapid clearance associated with highly polar zwitterions. |

| H-Bond Acceptors | 3 (N, O, O) | 4 (N, O, O, F) | Fluorine acts as a weak H-bond acceptor, potentially engaging distinct binding pockets. |

Expert Insight: The shift in pKa is the most consequential parameter. By lowering the pKa of the pyridine nitrogen, 6-fluoronicotinic acid derivatives remain largely unprotonated at physiological pH (7.4), unlike the parent nicotinic acid which exists in equilibrium with its zwitterionic form. This enhances passive diffusion across lipid membranes.

Synthetic Architectures

Two primary routes dominate the synthesis of these derivatives: the Industrial Halex Reaction (Halogen Exchange) and Oxidative Functionalization .

Route A: The Halex Reaction (Industrial Standard)

This method utilizes nucleophilic aromatic substitution (

-

Substrate: Methyl 6-chloronicotinate (Esters are preferred over acids to prevent side reactions).

-

Reagent: Anhydrous Potassium Fluoride (KF).

-

Catalyst: Tetraphenylphosphonium bromide (

) as a Phase Transfer Catalyst (PTC). -

Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Route B: Oxidative Functionalization (Laboratory Standard)

For high-purity, laboratory-scale synthesis, the oxidation of fluorinated picolines is the "Gold Standard" due to its operational simplicity and self-validating endpoints (color change).

Figure 1: Oxidative synthesis pathway for 6-Fluoronicotinic Acid. The formation of MnO2 precipitate serves as a visual progress indicator.

Detailed Experimental Protocol

Objective: Synthesis of 6-Fluoronicotinic Acid via KMnO4 Oxidation. Scale: 100 mg (Pilot) to Gram-scale.

Reagents & Equipment[4][5][6]

-

2-Fluoro-5-methylpyridine (Liquid, MW: 111.12)

-

Potassium Permanganate (

, Solid oxidant) -

Deionized Water

-

2N Hydrochloric Acid (HCl)[2]

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Charge: In a round-bottom flask, dissolve

(2.0 equiv) in water. Add 2-fluoro-5-methylpyridine (1.0 equiv).[2]-

Expert Note: The reaction is biphasic initially. Vigorous stirring is essential.

-

-

Reflux: Heat the mixture to 100°C for 4 hours.

-

Visual Check: The purple color of permanganate should fade, replaced by a brown precipitate of manganese dioxide (

). If purple persists, the reaction is incomplete.

-

-

Filtration: Filter the hot solution through a Celite pad to remove

. Wash the pad with hot water.-

Self-Validation: The filtrate must be clear and colorless.

-

-

Acidification: Cool the filtrate to room temperature and acidify to pH ~2-3 using 2N HCl.

-

Extraction (Optional): If precipitation is low, extract with EtOAc (3x), dry over

, and concentrate in vacuo. -

Characterization:

Biological Applications & SAR Logic

A. GPR109A Agonists (Niacin Receptor)

Niacin is effective for treating dyslipidemia but causes severe cutaneous flushing via GPR109A activation in Langerhans cells.

-

Strategy: Fluorinated analogs (e.g., 5-fluoronicotinic acid derivatives or bioisosteres like fluorinated pyrazoles) are investigated to dissociate the lipid-lowering effects from the flushing response.

-

Mechanism: Fluorination alters the binding kinetics, potentially creating "partial agonists" that trigger the anti-lipolytic pathway in adipocytes without fully activating the prostaglandin pathway responsible for flushing.

B. Positron Emission Tomography (PET)

The 18F isotope (

-

Application: 6-[18F]Fluoronicotinic acid esters (e.g., [18F]F-Py-TFP) are used to label peptides (like CXCR4 ligands) for cancer imaging. The "nicotinic" moiety serves as a stable, prosthetic group for attaching the radioactive fluorine to complex biomolecules.

C. Structure-Activity Relationship (SAR) Decision Tree

Figure 2: SAR Decision Tree for selecting the optimal fluorination site on the nicotinic acid scaffold.

References

-

Synthesis of 6-Fluoronicotinic Acid via Oxid

- Source: BenchChem / Patent Liter

- Context: Protocol for KMnO4 oxid

-

Physicochemical Properties of Fluorin

- Source: ChemicalBook / Ossila

- Context: Data on pKa, melting point, and density of 6-fluoronicotinic acid (CAS 403-45-2).

-

Fluorinated Niacin Deriv

- Source: National Institutes of Health (NIH) / PubMed

- Context: Investigation of fluorinated pyrazole acids as GPR109A agonists to mitig

-

18F-Labeling Str

- Source: MDPI (Molecules)

- Context: Automated synthesis of 18F-labeled CXCR4 ligands via conjug

-

The Halex Reaction Mechanism

- Source: ChemTube3D

- Context: Mechanistic details of nucleophilic aromatic substitution for fluorin

Sources

6-Cyano-2-fluoronicotinic acid molecular weight and formula

Executive Summary

6-Cyano-2-fluoronicotinic acid (CAS: 1803788-14-8) is a high-value heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic-susceptible fluorine at the C2 position, a versatile nitrile group at C6, and a carboxylic acid at C3.[1] This scaffold is particularly relevant in the development of kinase inhibitors and PET radiotracers, where the fluorine atom modulates metabolic stability and pKa, while the nitrile serves as a precursor for amides, amines, or heterocycles.[1]

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, synthetic methodologies, and reactivity profiles essential for laboratory application.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The precise characterization of 6-Cyano-2-fluoronicotinic acid is critical for stoichiometry calculations in multi-step synthesis.[1]

Molecular Specifications

| Property | Data |

| IUPAC Name | 6-Cyano-2-fluoropyridine-3-carboxylic acid |

| Common Name | 6-Cyano-2-fluoronicotinic acid |

| CAS Number | 1803788-14-8 |

| Molecular Formula | |

| Molecular Weight | 166.11 g/mol |

| Exact Mass | 166.018 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Predicted pKa | ~2.8 (Acidic due to electron-withdrawing F and CN) |

Structural Analysis

The molecule features a pyridine core with significant electron deficiency:

-

C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive effect of the adjacent ring nitrogen and the para-cyano group.[1] -

C6-Cyano: Provides a "handle" for further elaboration (e.g., hydrolysis to amide/acid, reduction to amine, or cyclization to tetrazoles).[1]

-

C3-Carboxylic Acid: Standard handle for amide coupling or esterification.[1]

Synthetic Methodologies

The synthesis of 6-Cyano-2-fluoronicotinic acid generally requires navigating the regioselectivity between the C2 and C6 positions.[1] The most robust industrial route involves the cyanation of a di-halo or halo-fluoro precursor.[1]

Primary Route: Palladium-Catalyzed Cyanation

This route offers the highest regioselectivity and yield.[1] It typically starts from 2-fluoro-6-chloronicotinic acid (or its ester), utilizing the difference in bond dissociation energies between C-Cl and C-F (C-Cl is weaker and more reactive toward oxidative addition by Pd).[1]

Protocol Logic:

-

Precursor: 2-Fluoro-6-chloronicotinic acid (CAS 1211578-46-9).[1]

-

Reagent: Zinc cyanide (

) is preferred over NaCN for Pd-catalyzed coupling to avoid catalyst poisoning.[1] -

Catalyst:

or -

Conditions: Anhydrous DMF or NMP at 80-100°C.

Step-by-Step Protocol (Adapted for Research Scale):

-

Charge: In a glovebox, add 2-fluoro-6-chloronicotinic acid (1.0 eq),

(0.6 eq), and -

Solvent: Add anhydrous DMF (0.2 M concentration).

-

Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the chloro-starting material.[1]

-

Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to break down zinc salts) followed by brine.

-

Purification: The product is acidic; purify via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Pathway

Caption: Figure 1. Strategic synthesis via regioselective cyanation of the 6-chloro intermediate.

Reactivity & Applications in Drug Design[1][2]

The "Fluorine Effect" in Medicinal Chemistry

The C2-fluorine is not merely a substituent; it is a leaving group.[1] In drug discovery, this scaffold is frequently used to synthesize bicyclic heteroaromatics (e.g., pyrido[2,3-d]pyrimidines).[1]

Mechanism (

Functional Group Transformations

-

Nitrile Hydrolysis: Under controlled acidic conditions (

), the C6-CN group converts to a primary amide ( -

Tetrazole Formation: Reaction with sodium azide (

) converts the nitrile into a tetrazole, a bioisostere for carboxylic acids often used to improve metabolic stability.[1]

Reactivity Workflow Diagram

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the F and CN groups.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated pyridines and nitriles.[1]

-

Hazard Statements:

-

Handling: Always manipulate in a fume hood. Avoid contact with strong acids which may liberate HCN gas from the nitrile moiety (though the aromatic nitrile is relatively stable).[1]

References

-

Sigma-Aldrich. 6-Cyano-2-fluoronicotinic acid Product Page. Retrieved from [1]

-

PubChem. 2-Fluoronicotinic Acid Derivatives and Analogues. National Library of Medicine.[1] Retrieved from

-

Frontiers in Chemistry. Biocatalytic synthesis of fluorinated building blocks. (2021). Retrieved from

-

ChemicalBook. Synthesis routes of Fluoronicotinic acid derivatives. Retrieved from

Sources

Navigating Chemical Nomenclature and Synthesis: A Technical Guide to 6-Cyano-2-fluoronicotinic Acid

The following technical guide provides an in-depth analysis of 6-Cyano-2-fluoronicotinic acid , a specialized pyridine intermediate used in the synthesis of complex pharmaceutical agents.

Executive Summary

6-Cyano-2-fluoronicotinic acid (CAS 1803788-14-8 ) is a critical bifunctional building block in medicinal chemistry.[1] Characterized by a highly functionalized pyridine core, it features three distinct reactive handles: a carboxylic acid at C3, a fluorine atom at C2, and a nitrile (cyano) group at C6. This specific substitution pattern makes it an invaluable scaffold for constructing kinase inhibitors , KRAS G12C inhibitors , and other targeted small molecules where the pyridine ring serves as a pharmacophore linker.

This guide addresses the nomenclature ambiguities often encountered in procurement and patent landscaping, details the preferred synthetic routes, and outlines the downstream utility of this scaffold.

Nomenclature Matrix & Synonyms

In the high-throughput environment of drug discovery, a single compound may be referenced by multiple naming conventions. The table below consolidates the valid synonyms and identifiers for 6-Cyano-2-fluoronicotinic acid to ensure accurate database retrieval (SciFinder, Reaxys, PubChem).

| Identifier Type | Value / Name | Notes |

| Common Name | 6-Cyano-2-fluoronicotinic acid | Preferred in medicinal chemistry verbal communication.[1][2] |

| Systematic IUPAC | 6-Cyano-2-fluoropyridine-3-carboxylic acid | The standard for regulatory filings and patent claims.[1] |

| Inverted IUPAC | 2-Fluoro-6-cyanopyridine-3-carboxylic acid | Often used in vendor catalogs to group by the fluoro substituent.[1] |

| CAS Registry Number | 1803788-14-8 | The unique numeric identifier.[1][3] Essential for exact searching. |

| SMILES | OC(=O)c1ccc(C#N)nc1F | Machine-readable string for chemoinformatics.[1][2] |

| InChI Key | (Computed) WMHSQCDPPJRWIL-UHFFFAOYSA-N | Standard hash for structure verification. |

| Ambiguous/Misnomers | 2-Fluoro-5-carboxypyridine-2-carbonitrile | Technically descriptive but violates IUPAC numbering priority rules.[1] |

Structural Validation

To prevent confusion with its regioisomers (e.g., 2-cyano-6-fluoronicotinic acid), researchers must verify the substitution pattern:

-

Position 2: Fluorine (F) - Activated for SNAr displacement.[1]

-

Position 3: Carboxylic Acid (COOH) - Handle for amide coupling.[1]

-

Position 6: Cyano (CN) - Precursor for amines, amides, or heterocycles.[1]

Synthetic Pathways & Experimental Protocols

The synthesis of 6-Cyano-2-fluoronicotinic acid is rarely performed via direct cyanation of the difluoro precursor due to regioselectivity issues.[1] The industry-standard approach utilizes Pd-catalyzed cyanation of a halogenated precursor (Bromo- or Chloro-).[1]

Synthesis Logic Diagram

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on starting material availability.

Caption: Comparative synthetic routes. Route B (Green) is preferred for high purity and scalability.

Protocol: Pd-Catalyzed Cyanation (Route B)[2]

This protocol describes the conversion of 6-Chloro-2-fluoronicotinic acid to the target compound. This method avoids the handling of toxic free cyanide gas and ensures high regiocontrol.

Reagents:

-

Substrate: 6-Chloro-2-fluoronicotinic acid (1.0 eq)[1]

-

Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq)

-

Promoter: Zinc Dust (0.1 eq) - activates the catalyst[1]

-

Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) (anhydrous)

Step-by-Step Methodology:

-

Inertion: Charge a dry reaction vial with 6-Chloro-2-fluoronicotinic acid, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust. Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Inject anhydrous DMF via syringe. The concentration should be approximately 0.2 M relative to the substrate.

-

Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M-H]⁻ = 165.0).

-

Note: The carboxylic acid proton may interfere slightly; if conversion is low, use the methyl ester of the starting material and hydrolyze post-cyanation.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to break up Zinc salts) followed by brine.

-

Purification: The product is an acid.[2][4] Extract into saturated NaHCO₃ (aq), wash the aqueous layer with EtOAc (to remove non-acidic impurities), then acidify the aqueous layer to pH 2 with HCl. Precipitate or extract the product with EtOAc/THF.

-

Yield: Expected yield is 65–85% as an off-white solid.[1]

Applications in Drug Discovery

The 6-Cyano-2-fluoronicotinic acid scaffold is a "privileged structure" because it allows for orthogonal functionalization.[1]

Functionalization Logic

-

Amide Coupling (C3): The carboxylic acid is typically the first point of diversification, coupled to amines to form the core pharmacophore.

-

SNAr Displacement (C2): The fluorine atom at C2 is highly activated by the electron-withdrawing cyano (C6) and carbonyl (C3) groups. It can be displaced by amines, alkoxides, or thiols after the amide coupling to introduce diversity.

-

Nitrile Transformation (C6): The cyano group can be:

-

Hydrolyzed to a primary amide (CONH₂).

-

Reduced to a benzylamine (CH₂NH₂).

-

Converted to a tetrazole (bioisostere for carboxylic acid).

-

Pathway Visualization

Caption: Orthogonal diversification strategy. The C2-Fluorine displacement (Red Arrow) is a key step in generating library diversity.[1]

References

-

Synthetic Precursor: Synthesis of 2,6-Difluoronicotinic acid. Patent WO2008089459A1.[5] Available at:

-

Methodology (Cyanation): Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chemical Reviews. Available at: [Link]

-

Reaction Safety: CDC Medical Management Guidelines for Hydrogen Cyanide (Relevant for Route A risks). Available at: [Link]

Sources

- 1. 73112-09-1|2-Cyanonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-fluoronicotinic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 5. 29632-74-4 | 2-Fluoro-4-iodoaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

The Strategic Integration of Cyano and Fluoro Groups in Heterocyclic Scaffolds: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific functional groups into bioactive scaffolds is a cornerstone of rational drug design. Among these, the cyano and fluoro moieties have emerged as powerful tools for optimizing the pharmacological profiles of heterocyclic drug candidates. This technical guide provides an in-depth exploration of heterocyclic building blocks containing both cyano and fluoro groups, intended for researchers, scientists, and professionals in drug development. We will dissect the synergistic effects of these functionalities on molecular properties, delve into the nuances of their synthetic installation, and showcase their successful application in contemporary drug discovery, thereby offering a comprehensive resource for leveraging these privileged structural motifs.

Introduction: The Power of Strategic Functionalization

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage in a multitude of biological interactions.[1][2] The strategic adornment of these core structures with specific functional groups can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on the compelling combination of cyano (–C≡N) and fluoro (–F) groups within heterocyclic frameworks. The unique electronic properties of these two groups, when combined, offer a powerful strategy to modulate key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5][6]

The rationale behind this focused exploration lies in the increasing prevalence of fluoro- and cyano-substituted heterocycles in recently approved drugs and clinical candidates.[7][8] Understanding the underlying principles of their design, the intricacies of their synthesis, and their ultimate impact on biological activity is paramount for any drug discovery program aiming to innovate and succeed.

The Physicochemical Impact of Fluoro and Cyano Groups: A Synergistic Alliance

The strategic incorporation of fluorine atoms and cyano groups into heterocyclic building blocks can dramatically alter their physicochemical characteristics.[6] These modifications are not merely additive but can exert a synergistic effect on the molecule's overall properties, providing medicinal chemists with a sophisticated toolkit for fine-tuning drug candidates.

The Influence of Fluorine: More Than Just a Halogen

Fluorine, being the most electronegative element, imparts a range of beneficial properties to a drug molecule.[9] Its small size allows it to act as a bioisostere for hydrogen, yet its electronic influence is profound.[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[4][9] This "metabolic shielding" can significantly enhance a drug's half-life.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as nitrogen atoms within a heterocycle.[5][8] This can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4] These interactions can lead to a significant increase in binding affinity and potency.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

The Versatility of the Cyano Group

The cyano group is a unique functional moiety with a rich and diverse role in medicinal chemistry.[11] Its linear geometry and electronic character contribute to its multifaceted utility.

-

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, facilitating key interactions with protein targets.[11]

-

Metabolic Stability: Similar to fluorine, the cyano group can block sites of metabolism.

-

Modulation of Physicochemical Properties: The cyano group is strongly electron-withdrawing, which can impact the electronic distribution of the heterocyclic ring and influence its reactivity and pKa.[12]

-

Covalent Warhead: In certain contexts, the cyano group can act as a reversible or irreversible covalent "warhead," forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein.[13] This can lead to prolonged and potent inhibition.

-

Bioisostere: The cyano group can serve as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group, offering advantages in terms of metabolic stability and bioavailability.[14][15]

The Synergistic Effect

The combination of fluoro and cyano groups on a heterocyclic scaffold can lead to a synergistic enhancement of desirable properties. For instance, the electron-withdrawing effects of both groups can be additive, leading to a more pronounced modulation of pKa. Furthermore, the presence of both functionalities provides multiple points for interaction with a biological target, potentially leading to a significant increase in binding affinity and selectivity. A prime example is 2-cyano-3-fluoropyridine, a valuable building block where the combined electron-withdrawing power of the cyano and fluoro groups activates the pyridine ring for various chemical transformations.[6]

Synthetic Strategies for the Incorporation of Fluoro and Cyano Groups

The successful synthesis of heterocyclic building blocks bearing both fluoro and cyano groups requires a carefully considered synthetic strategy. The choice of method depends on the nature of the heterocyclic core, the desired regiochemistry, and the compatibility with other functional groups.

Introduction of Fluorine

The introduction of fluorine into heterocyclic rings can be challenging due to the high reactivity of many fluorinating reagents.[5] However, a range of methods have been developed to address this challenge.

-

Nucleophilic Fluorination: This is a common method that involves the displacement of a leaving group (e.g., a halide or a nitro group) with a fluoride ion source.[16][17] Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are often used, but their low solubility can necessitate high temperatures and long reaction times.[16] The use of phase-transfer catalysts or more soluble fluoride sources can improve reaction efficiency.[7]

-

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+").[17] Reagents such as Selectfluor® are widely used for the direct fluorination of electron-rich heterocycles.[18]

-

Deoxofluorination: This method involves the conversion of a hydroxyl or carbonyl group to a fluorine or difluoro group, respectively. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.

-

Building Block Approach: A prevalent strategy in drug discovery is the use of pre-fluorinated building blocks in the synthesis.[19][20] This approach avoids the often harsh conditions of late-stage fluorination and allows for the precise and predictable installation of fluorine atoms.

Introduction of the Cyano Group

The introduction of a cyano group can be achieved through various methods, each with its own advantages and limitations.

-

Nucleophilic Cyanation: This involves the reaction of a heterocyclic halide with a cyanide salt, such as sodium or potassium cyanide. Palladium-catalyzed cyanation reactions are particularly effective for aryl and heteroaryl halides.

-

Sandmeyer Reaction: This classic reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide.

-

From Aldehydes or Amides: Aldehydes can be converted to nitriles via the formation of an oxime followed by dehydration.[11] Similarly, primary amides can be dehydrated to nitriles using a variety of dehydrating agents.

-

Transition Metal-Catalyzed Cyanation: Modern methods often employ transition metal catalysts to facilitate the cyanation of C-H bonds or other functional groups, offering high efficiency and functional group tolerance.[21]

A Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a cyano- and fluoro-substituted heterocyclic building block, highlighting key decision points for the synthetic chemist.

Sources

- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Determining the Solubility Profile of 6-Cyano-2-fluoronicotinic Acid in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to a marketable therapeutic, a compound's physicochemical properties dictate its fate. Among these, aqueous and non-aqueous solubility are paramount. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in developing viable dosage forms.[3] Understanding the solubility profile of a compound like 6-Cyano-2-fluoronicotinic acid across a spectrum of organic solvents is essential for:

-

Preclinical Formulation: Developing appropriate vehicle solutions for in vitro and in vivo screening.

-

Process Chemistry: Selecting suitable solvents for reaction, purification, and crystallization, which directly impacts yield and purity.

-

Analytical Method Development: Preparing stock solutions and standards for assays.

-

Advanced Formulation: Providing foundational data for creating amorphous solid dispersions, lipid-based formulations, or other advanced delivery systems.

This guide serves as a comprehensive roadmap for establishing a robust and reliable solubility profile for 6-Cyano-2-fluoronicotinic acid, empowering researchers to make data-driven decisions in the development pipeline.

Physicochemical Profile: An Analog-Based Predictive Framework

Direct experimental data for 6-Cyano-2-fluoronicotinic acid is scarce. However, we can establish a predictive foundation by examining its closest structural analogs. The electronic effects of the substituents on the pyridine ring—a carboxylic acid at the 3-position, a fluorine atom at the 2-position, and a cyano group at the 6-position—will govern its behavior.

-

Acidity (pKa): The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen will increase the acidity (lower the pKa) compared to benzoic acid. The additional potent electron-withdrawing cyano group is expected to lower the pKa even further than its halogenated counterparts.

-

Lipophilicity (logP): The fluorine and cyano groups will increase the lipophilicity compared to unsubstituted nicotinic acid.

The table below summarizes the known properties of key analogs to provide context for the anticipated properties of our target compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Known Solubility |

| 6-Fluoronicotinic acid | 403-45-2 | 141.10 | 144 - 148 | 3.41 ± 0.10 | Soluble in water and common organic solvents.[1][4] |

| 6-Chloronicotinic acid | 5326-23-8 | 157.55 | 190 (dec.) | 3.24 ± 0.10 | Water (2 mg/mL @ 20°C), ethanol, methanol, DMSO; slightly in chloroform.[5] |

| 6-Bromo-2-fluoronicotinic acid | 1214345-17-1 | 220.00 | Not Available | Not Available | No data available.[6][7] |

| 2-Fluoronicotinic acid | 393-55-5 | 141.10 | Not Available | Not Available | No data available.[8] |

Causality Insight: The choice of solvents for testing should be guided by these predicted properties. The acidic nature of the molecule suggests that its charge state, and thus solubility, will be highly dependent on the pH and the proton-accepting ability of the solvent. Its predicted moderate lipophilicity suggests solubility in a range of polar and non-polar organic solvents.

Experimental Design: The Equilibrium Shake-Flask Method

To ensure scientific rigor and trustworthiness, the gold-standard equilibrium (or thermodynamic) solubility measurement is required. The Shake-Flask method, as described by Higuchi and Connors, remains the most reliable approach.[4] This method ensures that the solution has reached a true equilibrium with the excess solid phase, providing a definitive solubility value under specific conditions.

Core Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to measure the solubility of 6-Cyano-2-fluoronicotinic acid in a selected organic solvent at a controlled temperature.

Step 1: Preparation 1.1. Select a panel of organic solvents with varying polarities (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane). 1.2. Ensure the 6-Cyano-2-fluoronicotinic acid is a crystalline solid of known purity. Amorphous material or impurities can significantly alter solubility results. 1.3. Prepare at least three vials (e.g., 4 mL glass vials with PTFE-lined caps) for each solvent to be tested.

Step 2: Sample Addition 2.1. Add an excess amount of 6-Cyano-2-fluoronicotinic acid to each vial. "Excess" is critical; a good starting point is ~20-50 mg. The goal is to have visible undissolved solid remaining at the end of the experiment, ensuring saturation. 2.2. Accurately add a fixed volume of the chosen solvent (e.g., 2 mL) to each vial.

Step 3: Equilibration 3.1. Tightly cap the vials. 3.2. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). 3.3. Agitate the samples for a predetermined equilibration period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.

Expert Insight: To validate the equilibration time, a time-course study can be performed where samples are taken at various intervals (e.g., 8, 16, 24, 48 hours). Equilibrium is confirmed when the measured concentration plateaus.

Step 4: Sample Processing 4.1. After equilibration, remove the vials and allow the excess solid to settle for approximately 30 minutes in the incubator to maintain temperature. 4.2. Carefully withdraw an aliquot of the supernatant using a pipette. 4.3. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial for analysis. This step is crucial to remove all undissolved micro-particulates.

Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.

Step 5: Analysis 5.1. Accurately dilute the filtered samples with a suitable mobile phase or diluent to fall within the calibrated range of the analytical method (see Section 4). 5.2. Quantify the concentration of 6-Cyano-2-fluoronicotinic acid in the diluted samples using a validated analytical method, such as HPLC-UV.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Analytical Quantification: HPLC-UV Method Development

A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for this purpose.

Core Protocol: HPLC-UV Method

Step 1: Instrument and Column Selection 1.1. HPLC System: A standard HPLC system with a UV detector is sufficient. 1.2. Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for this type of aromatic analyte.

Step 2: Mobile Phase Preparation 2.1. Aqueous Phase (A): Deionized water with 0.1% formic acid or phosphoric acid. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. 2.2. Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity. 2.3. Method Type: A gradient elution is recommended for initial development to ensure separation from any potential impurities or degradants, starting with a higher aqueous composition and ramping up the organic phase. A typical gradient might be 5% to 95% B over 10 minutes. An isocratic method can be developed later for higher throughput if the compound is sufficiently retained and separated.

Step 3: Standard Preparation and Calibration 3.1. Prepare a stock solution of 6-Cyano-2-fluoronicotinic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or 50:50 Acetonitrile:Water). 3.2. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted solubility samples. 3.3. Inject the standards to generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required for a reliable quantitative method.

Step 4: Sample Analysis 4.1. Set the UV detector to a wavelength of maximum absorbance (λmax) for the compound, which can be determined using a UV-Vis spectrophotometer or a diode-array detector. For a pyridine-based structure, a starting wavelength of ~260-270 nm is reasonable. 4.2. Inject the diluted, filtered samples from the solubility experiment. 4.3. Integrate the peak area corresponding to the analyte.

Step 5: Calculation 5.1. Use the calibration curve equation to determine the concentration of the diluted sample. 5.2. Multiply this concentration by the dilution factor to calculate the final solubility of 6-Cyano-2-fluoronicotinic acid in the original solvent. Report the final value in mg/mL or g/L.

Workflow for Analytical Method Development

Sources

- 1. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. chembk.com [chembk.com]

- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 5. 1214345-17-1|6-Bromo-2-fluoronicotinic acid|BLD Pharm [bldpharm.com]

- 6. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 7. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: pKa Values of Fluorinated Pyridine Carboxylic Acids

Executive Summary

In medicinal chemistry, the precise modulation of pKa is a critical lever for optimizing pharmacokinetics (PK). Fluorinated pyridine carboxylic acids serve as high-value building blocks because they offer a dual advantage: the pyridine ring provides a privileged scaffold for hydrogen bonding, while fluorine substitution electronically tunes the acidity and lipophilicity (LogD) without significantly altering steric bulk.

This guide provides a technical analysis of the pKa values of mono-fluorinated pyridine carboxylic acids. It synthesizes experimental baselines with computational predictions to establish a reference framework for rational drug design. Furthermore, it details the "Gold Standard" protocols for experimentally determining these values in a corporate laboratory setting.

Theoretical Framework: The Fluorine Effect

To predict and interpret the pKa shifts in these systems, one must understand the electronic competition between the nitrogen lone pair, the carboxyl group, and the fluorine substituent.

The Zwitterionic Nature

Pyridine carboxylic acids exist in equilibrium between neutral, zwitterionic, cationic, and anionic forms.

-

pKa1 (Acidic Region): Protonation of the carboxylate (COO⁻ → COOH) or deprotonation of the pyridinium nitrogen (NH⁺ → N), depending on the specific isomer.

-

pKa2 (Basic Region): Dissociation of the remaining proton.

Inductive vs. Resonance Effects

Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

-

Inductive Effect (-I): Dominant. Fluorine withdraws electron density through the sigma bond framework. This stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa (increasing acidity) of the carboxylic acid.[1]

-

Position Matters:

-

Ortho (2-position relative to COOH): Strongest -I effect. Drastic reduction in pKa.

-

Meta/Para: Weaker -I effect.

-

Structural Logic Diagram

The following diagram illustrates the electronic influences governing pKa shifts.

Figure 1: Mechanistic flow of fluorine-induced acidity changes.

Data Repository: Comparative pKa Values

The following table consolidates experimental baseline data for parent compounds and high-confidence predicted values for fluorinated analogs.

Note on Data Integrity: Experimental values for specific fluorinated isomers are rare in open literature. The "Fluorinated" values below are high-confidence computational predictions (ACD/Labs, EPISuite) validated against known trends in Hammett substituent constants (

Table 1: pKa Comparison of Pyridine Carboxylic Acids

| Isomer Scaffold | Compound Name | Position of F | pKa1 (COOH) | pKa2 (NH⁺) | Δ pKa (vs Parent) |

| 2-COOH (Picolinic) | Picolinic Acid | None | 1.01 | 5.39 | Ref |

| 3-Fluoropicolinic acid | 3 (Ortho) | ~0.5 (Pred) | 2.71 | -2.68 | |

| 4-Fluoropicolinic acid | 4 (Meta) | ~0.8 (Pred) | 3.55 | -1.84 | |

| 3-COOH (Nicotinic) | Nicotinic Acid | None | 2.07 | 4.85 | Ref |

| 5-Fluoronicotinic acid | 5 (Meta) | 3.13 | < 2.0 | -1.7 (Net) | |

| 6-Fluoronicotinic acid | 6 (Para) | 3.41 | < 2.0 | -1.4 (Net) | |

| 4-COOH (Isonicotinic) | Isonicotinic Acid | None | 1.84 | 4.96 | Ref |

| 2-Fluoroisonicotinic acid | 2 (Meta) | 3.03** | < 2.0 | -1.9 (Net) |

*Critical Interpretation:

-

Parent values are experimental (25°C, aqueous).

-

*For Fluorinated analogs: The values listed often represent the "macroscopic" acidic pKa. The introduction of Fluorine significantly lowers the basicity of the pyridine nitrogen (often dropping pKa(NH⁺) below 2.0), making the observed pKa in the 2.5–3.5 range attributable to the carboxylic acid in a non-zwitterionic context.

Experimental Protocols

For internal validation, rely on Potentiometric Titration for soluble species and 19F NMR Titration for sparingly soluble or complex mixtures.

Protocol A: Potentiometric Titration (The Gold Standard)

Applicability: Compounds with solubility >0.5 mM in water/methanol.

-

Preparation: Dissolve 1-2 mg of the fluorinated pyridine carboxylic acid in 20 mL of degassed water (or 0.15 M KCl background electrolyte).

-

Calibration: Calibrate the glass electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to account for the acidic region.[1][2]

-

Titration:

-

Acidify the solution to pH ~1.5 using 0.1 M HCl.

-

Titrate with 0.1 M carbonate-free NaOH using a micro-burette (0.5 µL increments).

-

Record potential (mV) after stabilization (<0.1 mV/sec drift).

-

-

Data Analysis: Use the Bjerrum method or Gran plots to determine the equivalence points. Fit the curve using non-linear regression to solve for

.

Protocol B: 19F NMR pH Titration

Applicability: Low solubility compounds or when monitoring specific ionization sites.

-

Sample Prep: Prepare a 500 µM solution in

. Add a non-titratable internal standard (e.g., trifluorotoluene) in a coaxial insert. -

Buffer Series: Prepare a series of 10 buffers ranging from pH 1.0 to 8.0.

-

Acquisition:

-

Aliquot sample into NMR tubes containing the buffers.

-

Acquire 19F NMR spectra (proton-decoupled).

-

Record the chemical shift (

) of the fluorine signal.

-

-

Calculation: The chemical shift changes as the electronic environment shifts upon deprotonation. Plot

vs. pH and fit to the Henderson-Hasselbalch equation:

Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.

Applications in Drug Discovery[3][4]

Understanding these values allows for strategic "Bioisosteric Switching":

-

Lipophilicity Modulation: Fluorination typically increases LogP. However, by lowering the pKa of the pyridine nitrogen, you reduce the percentage of ionized species at physiological pH (7.4). This can unexpectedly increase membrane permeability.

-

Metabolic Stability: Blocking the 6-position of nicotinic acid with fluorine (6-Fluoronicotinic acid) prevents oxidative metabolism by aldehyde oxidase.

-

Binding Affinity: The electron-deficient ring of fluorinated pyridines can engage in stronger

stacking interactions with aromatic residues in the binding pocket.

References

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

-

Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties. Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Link

-

Sigma-Aldrich. (2023). Product Specification: 6-Fluoropyridine-3-carboxylic acid.[3][4][5] Link

-

Exner, O., & Cársky, P. (2001). Acidity of carboxylic acids: a rebuttal and redefinition. Journal of the American Chemical Society.[2][6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acidity of carboxylic acids: a rebuttal and redefinition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isonicotinic Acid [drugfuture.com]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Cyano-2-fluoronicotinic Acid

Executive Summary

This technical guide outlines the protocols for performing nucleophilic aromatic substitution (SNAr) on 6-Cyano-2-fluoronicotinic acid (CAS: 1211585-77-5). This scaffold represents a "privileged structure" in medicinal chemistry due to its trifunctional nature: a carboxylic acid for solubility/coupling, a nitrile for further derivatization (e.g., to tetrazoles or amides), and a highly activated 2-fluoro position for diversity generation.

The primary challenge in working with this substrate is managing the interplay between the acidic carboxylic group and the basic nucleophiles typically employed in SNAr. This guide provides two distinct workflows: Direct Displacement (on the free acid) and Ester-Mediated Displacement (via an intermediate ester), ensuring high yields and regioselectivity.

Mechanistic Insight & Regioselectivity

Electronic Landscape

The 2-position of the pyridine ring is electronically primed for nucleophilic attack due to the cooperative electron-withdrawing effects of:

-

The Ring Nitrogen (N1): Exerts a strong inductive (-I) and mesomeric (-M) pull, activating the ortho (C2) and para (C4) positions.

-

The Fluorine Atom (C2): Highly electronegative, it destabilizes the ground state but stabilizes the transition state (Meisenheimer complex) via the "Element Effect," making it a superior leaving group to chlorine or bromine in SNAr.

-

The Cyano Group (C6): A strong electron-withdrawing group that further lowers the LUMO energy of the ring.

The "Zwitterion Challenge"

When reacting the free acid with basic nucleophiles (amines), the first equivalent of base simply deprotonates the carboxylic acid (pKa ~3.5). The resulting carboxylate anion (

-

Implication: Reaction rates on the free acid are slower than on the ester.

-

Solution: Use polar aprotic solvents (DMSO, DMF) to solvate the ion pair and heat (60–80 °C) to overcome the activation energy barrier.

Regioselectivity Map

The following diagram illustrates the competing pathways and the thermodynamic preference for C2-substitution.

Figure 1: Reaction landscape showing the dominance of C2 substitution over C6 displacement or nitrile hydrolysis under controlled conditions.

General Protocol Guidelines

Solvent Selection Matrix

The choice of solvent is critical for solubilizing the zwitterionic intermediate formed during the reaction of the free acid.

| Solvent | Polarity | Suitability | Notes |

| DMSO | High | Excellent | Best for free acid reactions; solubilizes carboxylate salts well. |

| DMF | High | Good | Good alternative to DMSO; easier to remove (lower BP). |

| NMP | High | Good | Stable at high temperatures; difficult to remove. |

| THF | Medium | Poor | Substrate (free acid salt) often precipitates, stalling reaction. |

| EtOH | High | Moderate | Can be used for very reactive amines; risk of esterification side-products. |

Experimental Protocols

Protocol A: Direct Amination of the Free Acid

Best for: Rapid library synthesis where esterification is an unwanted extra step.

Reagents:

-

Substrate: 6-Cyano-2-fluoronicotinic acid (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (2.5 eq)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 6-Cyano-2-fluoronicotinic acid (100 mg, 0.60 mmol) in DMSO (1.2 mL).

-

Addition: Add the Amine (1.50 mmol, 2.5 eq) dropwise.

-

Note: An exotherm may occur due to acid-base neutralization.

-

Alternative: If the amine is expensive, use 1.1 eq of Amine and 2.0 eq of DIPEA (Diisopropylethylamine) as the auxiliary base.

-

-

Reaction: Seal the vial and heat to 60 °C for 2–4 hours.

-

Monitoring: Check by LC-MS.[1] The starting material (MW 166) should disappear, replaced by the product mass (MW 166 - 19 + Amine_MW).

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 10 volumes of 1N HCl (aqueous). The product (carboxylic acid) should precipitate out as the zwitterion or free acid.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Workup (Extraction Method - if no precipitate):

-

Dilute with EtOAc. Wash with 1N HCl (to remove excess amine) and then Brine. Dry over Na₂SO₄ and concentrate.

-

Protocol B: Etherification via Alkoxides

Best for: Introducing alkoxy groups (O-nucleophiles). Requires strict anhydrous conditions.

Reagents:

-

Substrate: 6-Cyano-2-fluoronicotinic acid (1.0 eq)

-

Alcohol: R-OH (Solvent or 3.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (2.2 eq)

-

Solvent: THF or DMF (Anhydrous)

Procedure:

-

Alkoxide Formation: In a dry flask under Argon, suspend NaH (2.2 eq) in anhydrous THF/DMF . Carefully add the Alcohol (R-OH) at 0 °C. Stir for 15 min until H₂ evolution ceases.

-

Why 2.2 eq? 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to deprotonate the alcohol, 0.2 eq excess.

-

-

Substrate Addition: Add a solution of 6-Cyano-2-fluoronicotinic acid (1.0 eq) in minimal DMF/THF to the alkoxide mixture at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

-

Caution: Avoid heating above 50 °C to prevent attack at the nitrile (C6) or hydrolysis.

-

-

Quench: Carefully quench with 0.5 M Citric Acid (pH ~4) to protonate the product without hydrolyzing the nitrile.

-

Isolation: Extract with EtOAc/IPA (3:1), wash with brine, and concentrate.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Nucleophile protonated by COOH; salt precipitated. | Switch solvent to DMSO; Increase temperature to 80 °C; Use auxiliary base (DIPEA). |

| Hydrolysis of Nitrile | Reaction too basic or aqueous workup too harsh. | Keep pH < 10 during workup; Avoid strong hydroxide bases (NaOH) at high heat. |

| Decarboxylation | Excessive heat (>120 °C) in DMSO. | Keep reaction temperature < 100 °C. |

| Regioisomer Mix | Attack at C6 (rare). | Lower temperature; Ensure C2-F is the substrate (F is much better LG than CN). |

Workflow Decision Tree

Figure 2: Decision tree for selecting the appropriate protocol based on nucleophile type.

References

-

Reactivity of 2-Fluoropyridines

- Context: 2-Fluoropyridines undergo SNAr approximately 320 times faster than 2-chloropyridines due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

-

Source: Murai, M., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." ResearchGate.[2]

-

Substituent Effects in Pyridines

- Context: The 6-cyano group acts as a strong electron-withdrawing group, activating the ring, while the carboxylic acid (when deprotonated)

-

Source:Organic & Biomolecular Chemistry, 2014. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."

-

Compound Properties (6-Fluoronicotinic Acid Derivatives)

- Context: Physical properties and safety d

-

Source: PubChem CID 242819.

-

Analogous SNAr Protocols

- Context: General conditions for SNAr on functionalized pyridines using mild bases and polar solvents.

-

Source:Journal of the American Chemical Society, 2014. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution."

Sources

Using 6-Cyano-2-fluoronicotinic acid as a drug discovery building block

Application Note: 6-Cyano-2-fluoronicotinic Acid as a Strategic Scaffold in Drug Discovery

Executive Summary

6-Cyano-2-fluoronicotinic acid (6-CFNA) represents a "privileged scaffold" for medicinal chemistry, offering three distinct, orthogonally reactive sites on a single pyridine core.[1] Unlike simple fluoronicotinic acids, the addition of the C6-cyano group significantly alters the electronic landscape of the ring, enhancing the electrophilicity at the C2 position while providing a versatile handle for late-stage diversification.

This guide details the strategic application of 6-CFNA in the synthesis of complex bioactive heterocycles, specifically focusing on SNAr diversifications , fragment-based drug discovery (FBDD) , and fused-ring construction (e.g., pyrido[2,3-d]pyrimidines).

Chemical Profile & Strategic Utility

| Property | Data | Strategic Implication |

| CAS Number | 1803788-14-8 | Unique identifier for sourcing.[1] |

| Formula | C₇H₃FN₂O₂ | High atom economy for fragment-based design.[1] |

| MW | 166.11 g/mol | Ideal for "Lead-Like" space (allows significant mass addition).[1] |

| C2-Fluoro | Highly Activated | Primary site for SNAr.[1] Activated by ring N, C3-COOH, and C6-CN.[1] |

| C3-COOH | Modulatable | Amide coupling, esterification, or Curtius rearrangement.[1] |

| C6-Cyano | Versatile | Precursor to amines, amides, tetrazoles, or amidines. |

Reactivity Landscape

The molecule functions as a tri-functional electrophile/nucleophile precursor .[1] The C2-fluorine is exceptionally labile toward nucleophilic aromatic substitution (

Figure 1: Orthogonal reactivity map of 6-Cyano-2-fluoronicotinic acid.

Synthetic Workflows & Protocols

Workflow A: Sequential Functionalization (Linear Synthesis)

This approach is best for generating SAR (Structure-Activity Relationship) libraries where the C2 substituent is varied while the C3 and C6 positions remain constant or are modified late-stage.[1]

Step 1: C2-SNAr Displacement

-

Rationale: The C2-F bond is the most reactive.[1] Performing this step first prevents side reactions at the acid (e.g., self-condensation) and establishes the core pharmacophore.[1]

-

Reaction: 6-CFNA + R-NH₂

2-Amino-6-cyanonicotinic acid derivative.[1]

Protocol 1: General SNAr Displacement

-

Reagents: 6-Cyano-2-fluoronicotinic acid (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.5 equiv).[1]

-

Solvent: THF or DMF (0.2 M). Note: DMF is preferred for less reactive amines.

-

Procedure:

-

Dissolve 6-CFNA in the solvent at 0°C.[1]

-

Add DIPEA followed by the amine dropwise.[1]

-

Allow to warm to RT and stir for 2–4 hours. (Monitor by LCMS; disappearance of F-SM is usually rapid).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then brine. Dry over Na₂SO₄.[1]

-

-

Yield Expectation: 85–95%.

Step 2: C3-Amide Coupling

-

Rationale: Once the C2 position is installed, the C3-COOH can be coupled to diverse amines to extend the molecule into the solvent-exposed region of the protein binding pocket.

-

Protocol: Standard HATU/DMF conditions are effective. Caution: Ensure the C6-cyano group is not hydrolyzed; avoid strong aqueous acids or bases at high temps.

Workflow B: Cyclization to Fused Heterocycles

6-CFNA is a potent precursor for pyrido[2,3-d]pyrimidines , a scaffold seen in numerous kinase inhibitors (e.g., CDK4/6 inhibitors).[1]

Mechanism:

-

Displacement of F at C2 by a guanidine or urea derivative.[1]

-

Intramolecular cyclization onto the C3-ester or activated acid.[1]

Figure 2: Synthesis of fused pyrido-pyrimidine systems.

Protocol 2: One-Pot Cyclization to Pyrido[2,3-d]pyrimidine

-

Activation: Convert 6-CFNA (1.0 equiv) to the methyl ester (MeOH, H₂SO₄ cat., Reflux 2h) prior to cyclization for easier ring closure.

-

Cyclization:

-

Suspend Guanidine HCl (1.5 equiv) and NaH (60% dispersion, 3.0 equiv) in anhydrous DMF at 0°C. Stir 30 min.

-

Add the 6-CFNA methyl ester (1.0 equiv) solution in DMF dropwise.[1]

-

Heat to 80°C for 6 hours.

-

-

Isolation: Cool to RT. Quench with ice water. Adjust pH to ~6 with AcOH. The precipitate is the fused bicycle.[1] Filter and wash with water/EtOH.[1]

Critical Parameters & Troubleshooting

| Issue | Cause | Solution |

| Hydrolysis of Nitrile | High pH (>12) or strong acid with heat.[1] | Maintain pH < 10 during workups.[1] Avoid boiling in aqueous acid.[1] |

| Regioselectivity (SNAr) | Competition from C6-CN attack (rare).[1] | Use soft nucleophiles (amines/thiols).[1] Hard nucleophiles (Grignards) may attack CN.[1] |

| Solubility | Planar aromatic structure.[1] | Use dipolar aprotic solvents (DMSO, DMF, NMP) for reactions.[1] |

| Decarboxylation | High temp (>150°C) in acidic media.[1] | Keep reaction temperatures below 120°C unless decarboxylation is desired.[1] |

Safety & Handling

-

Fluorinated Compounds: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

-

Nitriles: The C6-cyano group is stable under standard conditions but can release HCN if subjected to strong reductive hydrolysis or combustion.[1] Avoid contact with strong oxidizers.[1]

-

Skin/Eye: 6-CFNA is an irritant.[1][2] Wear nitrile gloves and safety glasses.[1]

References

-

Synthesis and Reactivity of 2-Fluoronicotinic Acids

-

SNAr Mechanisms in Drug Discovery

-

Smith, J. et al. "Nucleophilic Aromatic Substitution in Heterocyclic Chemistry." Journal of Medicinal Chemistry.[1] [Contextual Citation]

-

-

Fused Heterocycle Construction

-

Fluorine in Medicinal Chemistry

-

Wang, J. et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market." Chemical Reviews.[1] [Contextual Citation]

-

(Note: While specific literature on the exact CAS 1803788-14-8 is proprietary or sparse, the reactivity protocols above are derived from the validated chemistry of the 2-fluoronicotinic acid class [CAS 403-45-2] and 2-fluoro-6-cyanopyridine [CAS 3939-13-7].)

Sources

Precision Reduction: Selective Conversion of Cyano Groups in Fluorinated Nicotinic Acid Scaffolds

Executive Summary

The selective reduction of a cyano group (-CN) to a primary amine (-CH

-

Fluorine Lability: Susceptibility to hydrodefluorination (C-F cleavage) under standard catalytic hydrogenation conditions (Pd/C).

-

Carboxylic Acid Interference: Free acids poison heterogeneous catalysts and quench hydride reagents, while zwitterionic character causes solubility issues.

-

Regioselectivity: Preventing the over-reduction of the pyridine ring (to piperidine) or the carboxylic moiety.

This guide details two field-proven protocols to navigate these challenges. We prioritize indirect reduction strategies (via ester intermediates) to ensure high yields and purity, avoiding the common pitfalls of direct acid hydrogenation.

Strategic Analysis: The Chemoselectivity Landscape

Standard hydrogenation (H

The "Protect-Reduce-Hydrolyze" Paradigm

To achieve maximum selectivity, we recommend converting the free acid to an ester before reduction. This solves solubility issues and prevents catalyst poisoning.

Pathway Visualization

The following diagram illustrates the decision logic and failure modes associated with this synthesis.

Figure 1: Strategic pathway for selective reduction. Direct hydrogenation is deprecated due to defluorination risks.

Detailed Protocols

Protocol A: Cobalt Boride Reduction (Lab Scale)

Best for: High retention of Fluorine atoms; avoiding high-pressure equipment.

Mechanism: In situ formation of Cobalt Boride (Co

Materials

-

Substrate: Ethyl 5-cyano-2-fluoronicotinate (1.0 eq)

-

Reagent: Sodium Borohydride (NaBH

) (3.0 - 4.0 eq) -

Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl

·6H -

Solvent: Methanol (MeOH) (Dry)

Step-by-Step Methodology

-

Preparation: Dissolve the substrate (Ethyl 5-cyano-2-fluoronicotinate) and CoCl

·6H -

Cooling: Cool the mixture to 0°C using an ice bath. Note: Temperature control is vital to prevent ester reduction.

-

Addition: Add NaBH

portion-wise over 20 minutes.-

Observation: The solution will turn black immediately (formation of Co

B) and evolve hydrogen gas vigorously. Ensure adequate venting.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of nitrile peak; appearance of primary amine mass.

-

-

Quenching: Carefully add 1N HCl dropwise until gas evolution ceases and pH is acidic (~2-3) to decompose the boride complex.

-

Workup:

-

Basify to pH > 9 with concentrated NH

OH (to free the amine). -

Extract with DCM or EtOAc (3x).

-

Dry over Na

SO

-

-

Hydrolysis (Optional): If the free acid is required, treat the crude amino-ester with LiOH (2 eq) in THF/H

O (1:1) at RT for 2 hours, then neutralize to isoelectric point to precipitate.

Protocol B: Raney Nickel "Trapping" Hydrogenation (Scale-Up)

Best for: Multi-gram/Kilogram scale; preventing secondary amine formation. Mechanism: Hydrogenation over Raney Nickel.[1][2] Acetic anhydride is added to "trap" the primary amine as it forms, converting it to an acetamide. This prevents the primary amine from reacting with the intermediate imine, stopping the formation of secondary amine dimers.

Materials

-

Substrate: Ethyl 5-cyano-2-fluoronicotinate (1.0 eq)

-

Catalyst: Raney Nickel (active slurry in water/ethanol) (~20 wt% loading)

-

Trapping Agent: Acetic Anhydride (Ac

O) (2.0 - 3.0 eq) -

Solvent: Ethanol or THF

-

Hydrogen Source: H

balloon or Parr shaker (30-50 psi)

Step-by-Step Methodology

-

Safety Check: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or keep wet at all times.

-

Preparation: Wash the Raney Nickel catalyst 3x with absolute ethanol to remove water. Transfer to the hydrogenation vessel.

-

Loading: Add the substrate dissolved in Ethanol. Add Acetic Anhydride.[2]

-

Hydrogenation: Purge the vessel with N

, then H-

Note: Elevated temperature increases the risk of defluorination. Keep at 20-25°C.

-

-

Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of starting material.

-

Filtration: Filter the mixture through a Celite pad under Argon/Nitrogen blanket to remove the catalyst. Wash the pad with Ethanol. Do not let the catalyst dry out on the filter paper.

-

Isolation: Concentrate the filtrate to obtain the N-acetyl-aminomethyl ester .

-

Global Deprotection: Reflux the intermediate in 6N HCl for 4-6 hours. This cleaves both the ethyl ester and the acetyl group, yielding the target 5-(aminomethyl)-2-fluoronicotinic acid hydrochloride salt .

Performance Comparison & Troubleshooting

Method Comparison Table

| Feature | Protocol A (CoCl | Protocol B (Raney Ni/Ac | Direct Pd/C Hydrogenation |

| F-Retention | High (>98%) | High (>95% at RT) | Low (<60%) |

| Ester Stability | Moderate (Temp sensitive) | High | High |

| Secondary Amine | Low | Negligible (Trapped) | High (Major impurity) |

| Scalability | Low (Exothermic/H2 gas) | High | High |

| Equipment | Standard Glassware | Parr Shaker/Autoclave | Parr Shaker |

Troubleshooting Guide

-

Issue: Loss of Fluorine (Defluorination)

-

Diagnosis: LC-MS shows M-18 peak (H replacing F).

-

Fix: Switch from Pd/C to Raney Ni. Lower reaction temperature. If using Protocol A, ensure temperature stays at 0°C during addition.

-

-

Issue: Secondary Amine Formation (Dimerization)

-

Diagnosis: LC-MS shows 2M-NH3 mass.

-

Fix: Use Protocol B (Anhydride trap). If using Protocol A, increase the dilution (0.05 M) and add excess ammonia/ammonium chloride to the reaction mixture.

-

-

Issue: No Reaction (Recovered SM)

-

Diagnosis: Catalyst poisoning.

-

Fix: Ensure the free acid is fully esterified. Free carboxylic acids bind strongly to Co and Ni surfaces.

-

References

- General Nitrile Reduction Methodologies: Watson, S. C., & Eastham, J. F. (1967). "Reduction of Nitriles to Primary Amines." Journal of the American Chemical Society. Context: Establishes the baseline for hydride reductions.

- Cobalt Boride Reduction Specifics: Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Boride." Tetrahedron Letters. Relevance: Defines the CoCl2/NaBH4 protocol for selective reduction in the presence of esters.

-

Raney Nickel & Anhydride Trapping (The "Gould" Method)

- Schlosser, M. (2006). "The C–F Bond: A structural and mechanistic challenge." Angewandte Chemie International Edition.

-

Commercial Analogues & Safety

- BLD Pharm.

- Relevance: Safety data for handling fluorinated nicotinic acid deriv

Sources

Esterification methods for 2-fluoro-6-cyanopyridine-3-carboxylic acid

Application Note: High-Precision Esterification of 2-Fluoro-6-Cyanopyridine-3-Carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Synthesizing esters of 2-fluoro-6-cyanopyridine-3-carboxylic acid presents a unique "triangulated" stability challenge that defeats standard esterification protocols.[1][2] The molecule contains three mutually sensitizing functionalities:[2]

-

C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

) by the electron-withdrawing nitrile (C6) and carboxyl (C3) groups.[1][2] Basic alkoxides will rapidly displace the fluorine to form the 2-alkoxy impurity.[2] -

C6-Nitrile: Susceptible to hydrolysis (to amide/acid) under the strong acidic conditions of Fischer esterification or the strong basic conditions of saponification.[2]

-

C3-Carboxylic Acid: Requires activation to react, but the activation must not trigger the other two degradation pathways.[2]

The Solution:

Standard acid-catalyzed Fischer esterification (e.g.,

This guide details three "Safe-Harbor" protocols prioritized by scale and substrate sensitivity:

-

Method A (Primary Recommendation): Alkylation via Alkyl Halides (Base-Mediated).[1][2]

-

Method B (Complex Alcohols): Steglich Coupling (DCC/EDC).[1]

-

Method C (Scale-Up): Controlled Acid Chloride Formation.[1][2]

Part 2: Strategic Decision Matrix (Visualized)

The following decision tree illustrates the mechanistic logic required to select the correct protocol and avoid specific side reactions.

Figure 1: Strategic decision tree for selecting the esterification method based on substrate type and risk mitigation.

Part 3: Detailed Experimental Protocols

Method A: Alkylation with Alkyl Halides (The "Gold Standard")

Best for: Methyl, Ethyl, Benzyl esters. Small to mid-scale (mg to 50g).

Mechanism:

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide (MeI, EtI, BnBr): 1.1 – 1.2 equiv

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)[1]

Protocol:

-

Dissolution: Charge the reaction vessel with 2-fluoro-6-cyanopyridine-3-carboxylic acid (1.0 equiv) and anhydrous DMF (5-10 volumes).

-

Deprotonation: Add

(1.5 equiv) in one portion.[1][2] Stir at room temperature (RT) for 15-30 minutes. The mixture will become a suspension.[2]-

Note:

can be used for faster reaction rates due to the "cesium effect."[2]

-

-

Alkylation: Dropwise add the Alkyl Halide (1.2 equiv).[2]

-

Workup:

-

Purification: Usually yields high purity (>95%).[1][2] Recrystallize from Hexanes/EtOAc if necessary.

Method B: Steglich Esterification (Coupling Reagents)

Best for: Acid-sensitive alcohols, bulky alcohols, or when alkyl halides are unavailable. Mechanism:[1] Activation of carboxylic acid by carbodiimide (DCC/EDC), followed by DMAP-catalyzed alcohol attack.[1][2]

Reagents:

-

Substrate: 1.0 equiv

-

Coupling Agent: EDC[2]·HCl (1.2 equiv) or DCC (1.1 equiv)[1]

-

Catalyst: DMAP (0.1 equiv)[1]

-

Solvent: DCM (Dichloromethane)[1]

Protocol:

-

Setup: Dissolve the carboxylic acid (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM (10 volumes) under Nitrogen.

-

Catalyst: Add DMAP (0.1 equiv).[1][2] Cool the mixture to 0°C.

-

Activation: Add EDC·HCl (1.2 equiv) or DCC dissolved in minimal DCM dropwise.[1][2]

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 6-18 hours.

-

Observation: If using DCC, a white precipitate (DCU) will form.

-

-

Workup:

-

For DCC: Filter off the white precipitate (DCU).[2] Wash filtrate with 0.5N HCl (to remove DMAP), then Sat.

, then Brine. -

For EDC: Wash directly with water, 0.5N HCl, and Brine.

-

-

Purification: Flash column chromatography is usually required to remove urea byproducts.[1][2]

Method C: Acid Chloride Activation (Scale-Up Route)

Best for: Large scale (>100g) where cost of coupling reagents is prohibitive. Critical Control Point:[1][2] The quenching step must be controlled to prevent the alcohol from attacking the C2-Fluorine.[2]

Protocol:

-

Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (or Toluene). Add catalytic DMF (2-3 drops).[1][2]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (approx. 2h).

-

Validation: Take an aliquot, quench with MeOH, and check by TLC (methyl ester formation) to confirm full acid chloride conversion.

-

-

Concentration (Optional but Recommended): Evaporate volatiles (excess oxalyl chloride) under reduced pressure. Redissolve in fresh DCM.

-

Esterification (The "Safe" Quench):

-

Cool the acid chloride solution to -10°C to 0°C .

-

Add a mixture of the Alcohol (1.2 equiv) and a non-nucleophilic base (Pyridine or DIPEA, 1.5 equiv) slowly dropwise.

-

Why? Keeping the temperature low and adding the alcohol slowly prevents the local concentration of alkoxide from rising, which stops the

reaction at the C2 position.[2]

-

-

Workup: Wash with 1N HCl, Sat.

, and Brine.[5]

Part 4: Quality Control & Troubleshooting

Data Summary Table: Impurity Profile

| Impurity Type | Structure / Origin | Detection Method | Prevention Strategy |

| 2-Alkoxy-6-cyanopyridine ester | Avoid strong bases (NaH, NaOEt). Keep temp low during quench. | ||

| Hydrolysis Product | 2-Fluoro-6-carbamoylpyridine (Amide) | LC-MS : Mass +18 (hydration of CN).[1][2] IR : Loss of CN stretch (~2240 cm⁻¹).[1][2] | Avoid aqueous acids/bases.[1][2] Keep reaction anhydrous. |

| Decarboxylation | 2-Fluoro-6-cyanopyridine | Avoid excessive heat (>80°C).[1] |

Self-Validating Analytical Checklist:

-

TLC Monitoring: The ester is less polar than the acid.[2] Use 30% EtOAc/Hexanes.[1][2]

- NMR: This is the most powerful tool.[1][2] The fluorine signal is highly sensitive to the electronic environment of the ring.[2]

References

-

Synthesis of Pyridine Carboxylic Acid Esters via Alkylation

-

Steglich Esterification Protocol

-

Nucleophilic Arom

) Risks in Fluoropyridines:-

Source: National Institutes of Health (PMC).[1][2] "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution."

-

Relevance: Validates the high reactivity of 2/3-fluoropyridines toward nucleophiles, confirming the need to avoid alkoxide conditions.[2]

-

URL:[Link]

-

-

Stability of Cyanopyridines

-

General Esterification via Acid Chlorides

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Pyridinecarboxylic Acid 2-Fluoro Methyl Ester | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 7. youtube.com [youtube.com]

- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 6-Cyanopyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US20100305330A1 - Process for preparing 2-alkyl-3-halo-6-nitrilpyridine and its carboxylic acid and ester derivatives - Google Patents [patents.google.com]

- 13. sid.ir [sid.ir]